molecular formula C33H44N2O17S B058483 O-Demethylpaulomycin A CAS No. 113603-74-0

O-Demethylpaulomycin A

Cat. No. B058483
M. Wt: 772.8 g/mol
InChI Key: KDRLCZSKCPVIST-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Demethylpaulomycin A (ODPA) is a natural product that belongs to the paulomycin family of antibiotics. It is produced by the soil bacterium Streptomyces paulus, and has been found to have potent anti-tumor activity. ODPA has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation.

Mechanism Of Action

O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, O-Demethylpaulomycin A prevents cancer cells from dividing and growing, ultimately leading to cell death.

Biochemical And Physiological Effects

O-Demethylpaulomycin A has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of reactive oxygen species, which can cause DNA damage and contribute to cancer development. Additionally, O-Demethylpaulomycin A has been found to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.

Advantages And Limitations For Lab Experiments

One advantage of using O-Demethylpaulomycin A in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer treatment. Additionally, O-Demethylpaulomycin A has a unique chemical structure, which makes it an interesting target for chemical synthesis and biological investigation. One limitation of using O-Demethylpaulomycin A in lab experiments is its potential toxicity. While O-Demethylpaulomycin A has been found to be effective against cancer cells, it may also have toxic effects on normal cells.

Future Directions

There are several future directions for research on O-Demethylpaulomycin A. One area of interest is the development of O-Demethylpaulomycin A derivatives that have improved potency and selectivity for cancer cells. Another area of interest is the investigation of the molecular mechanisms underlying O-Demethylpaulomycin A's anti-tumor activity. Additionally, there is potential for O-Demethylpaulomycin A to be used in combination with other cancer therapies to enhance their effectiveness. Overall, O-Demethylpaulomycin A is a promising candidate for cancer treatment, and further research is needed to fully understand its potential.

Synthesis Methods

O-Demethylpaulomycin A can be synthesized using a variety of methods, including fermentation, chemical synthesis, and biosynthesis. Fermentation involves growing the Streptomyces paulus bacteria in a culture medium, and isolating the O-Demethylpaulomycin A from the resulting broth. Chemical synthesis involves creating O-Demethylpaulomycin A from scratch using organic chemistry techniques. Biosynthesis involves genetically engineering bacteria to produce O-Demethylpaulomycin A.

Scientific Research Applications

O-Demethylpaulomycin A has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. O-Demethylpaulomycin A works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

CAS RN

113603-74-0

Product Name

O-Demethylpaulomycin A

Molecular Formula

C33H44N2O17S

Molecular Weight

772.8 g/mol

IUPAC Name

3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C33H44N2O17S/c1-7-13(3)30(43)49-15(5)33(46)14(4)48-21(9-20(33)38)51-26-24(39)28(32(45)10-18(37)23(34)22(27(32)40)29(41)42)50-19(11-47-16(6)36)25(26)52-31(44)17(8-2)35-12-53/h8,13-15,19-21,24-26,28,34,38-40,45-46H,7,9-11H2,1-6H3,(H,41,42)/b17-8+,34-23?

InChI Key

KDRLCZSKCPVIST-CAOOACKPSA-N

Isomeric SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)/C(=C\C)/N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O

SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O

Canonical SMILES

CCC(C)C(=O)OC(C)C1(C(OC(CC1O)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)O)C)O

synonyms

O-demethylpaulomycin A

Origin of Product

United States

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